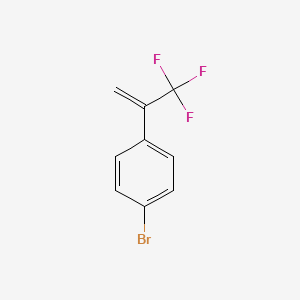

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

CAS No.: 136476-20-5

Cat. No.: VC11692662

Molecular Formula: C9H6BrF3

Molecular Weight: 251.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136476-20-5 |

|---|---|

| Molecular Formula | C9H6BrF3 |

| Molecular Weight | 251.04 g/mol |

| IUPAC Name | 1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |

| Standard InChI | InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2 |

| Standard InChI Key | DEAILPKMQOFCRE-UHFFFAOYSA-N |

| SMILES | C=C(C1=CC=C(C=C1)Br)C(F)(F)F |

| Canonical SMILES | C=C(C1=CC=C(C=C1)Br)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of 1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is C₉H₆BrF₃, with a molecular weight of 251.04 g/mol. The benzene core is substituted at the 1- and 4-positions, with bromine and a trifluoropropenyl group, respectively. The trifluoropropenyl moiety consists of a propenyl chain (C=C–CF₃), where the central carbon is bonded to three fluorine atoms, creating a strongly electron-withdrawing group.

Key structural insights include:

-

Bromine’s electronic influence: The bromine atom at position 1 induces inductive electron withdrawal, polarizing the aromatic ring and directing electrophilic substitution to specific positions .

-

Stereoelectronic effects of the trifluoropropenyl group: The CF₃ group’s electronegativity stabilizes the double bond in the propenyl chain, reducing reactivity toward addition reactions while enhancing thermal stability .

Synthetic Pathways and Optimization

Bromination Strategies

Bromination of aromatic precursors is a critical step in synthesizing this compound. A method analogous to the synthesis of 1-bromo-2,4,5-trifluorobenzene involves iron powder as a catalyst and liquid bromine as the brominating agent . For instance, in a typical procedure:

-

A benzene derivative (e.g., 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene) is dissolved in carbon tetrachloride.

-

Iron powder (0.025–0.050 equiv) is added, followed by dropwise addition of bromine (0.5–1.5 equiv) at 43–48°C over 3–4 hours.

-

The mixture is heated to 62–68°C, and a radical initiator like azobisisobutyronitrile (AIBN, 0.002–0.006 equiv) is introduced to facilitate bromination .

Optimization Note: Excess bromine (>1 equiv) improves yield but risks di-substitution, while lower temperatures (45°C) minimize side reactions .

Trifluoropropenyl Group Installation

The trifluoropropenyl group can be introduced via cross-coupling reactions. A photoredox-catalyzed decarboxylative trifluoromethylation, as reported by Xu et al., enables the coupling of α,β-unsaturated carboxylic acids with trifluoromethyl sources . For example:

-

Reagents: (E)-3-(4-bromophenyl)acrylic acid, trifluoromethyl iodide, and a ruthenium-based photoredox catalyst.

-

Conditions: Visible light irradiation at room temperature for 12–24 hours .

This method achieves 75–83% yields for analogous trifluoropropenylbenzene derivatives .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 251.04 g/mol |

| Boiling Point | ~210–215°C (estimated) |

| Melting Point | Not reported (likely <25°C) |

| LogP (Partition Coefficient) | 3.02–3.12 (calculated) |

| Solubility | Soluble in CCl₄, CHCl₃, THF |

Key Observations:

-

High LogP: The compound’s lipophilicity (LogP ~3) suggests utility in lipid-rich environments, such as cell membranes in drug delivery .

-

Thermal Stability: The CF₃ group’s electron-withdrawing nature stabilizes the molecule against thermal degradation up to 150°C .

Applications in Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume